molecular formula C20H13ClN4O3S B12188629 2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide

2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide

Cat. No.: B12188629
M. Wt: 424.9 g/mol
InChI Key: FAAGGHRDAKMBJU-MFOYZWKCSA-N
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Description

2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, which includes a thiazolidinone ring and a quinoxaline moiety, contributes to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide typically involves the condensation of 3-chlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the reaction with quinoxaline-6-amine. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the use of catalysts like piperidine or triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzylidene moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinones with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains.

    Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.

    Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
  • 2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
  • 2-[(5Z)-5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide

Uniqueness

The uniqueness of 2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide lies in its dual functional groups, which provide a synergistic effect in its biological activity. The presence of both the thiazolidinone ring and the quinoxaline moiety enhances its potential as a therapeutic agent, making it a promising candidate for further research and development.

Properties

Molecular Formula

C20H13ClN4O3S

Molecular Weight

424.9 g/mol

IUPAC Name

2-[(5Z)-5-[(3-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-quinoxalin-6-ylacetamide

InChI

InChI=1S/C20H13ClN4O3S/c21-13-3-1-2-12(8-13)9-17-19(27)25(20(28)29-17)11-18(26)24-14-4-5-15-16(10-14)23-7-6-22-15/h1-10H,11H2,(H,24,26)/b17-9-

InChI Key

FAAGGHRDAKMBJU-MFOYZWKCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3

Origin of Product

United States

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